Leucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

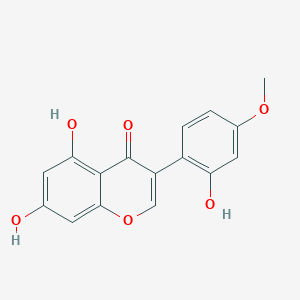

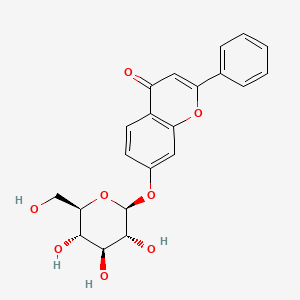

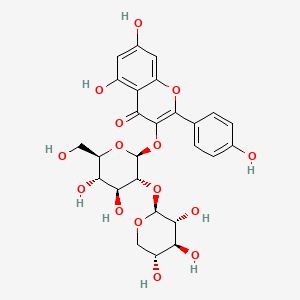

Leucoside is a flavonoid compound . It is a yellow powder derived from the herbs of Aesculus L .

Synthesis Analysis

The synthesis of Leucoside or similar compounds typically involves N-glycosylation, a key step which installs a sugar moiety on a heterocyclic nucleobase . The synthetic strategies to obtain β-nucleosides can be divided into three categories: N-glycosylation, intramolecular sugar ring formation, and enzymatic transglycosylation .Scientific Research Applications

Antimicrobial and Anthelmintic Properties : Leucosidea sericea exhibits significant antimicrobial and anthelmintic activities. This supports its traditional use in treating eye infections and as a vermifuge in southern African countries. The leaf extracts have been shown to be particularly effective, likely due to their higher phenolic content (Aremu et al., 2010).

Identification of Bioactive Compounds : A study identified various bioactive compounds in Leucosidea sericea, including 5,7-dihydroxychromone and 1-hydroxy-2-oxopomolic acid, which demonstrate significant antimicrobial and anti-inflammatory activities. These findings provide a chemical basis for the plant's use in treating microbial infections and inflammatory-related conditions (Pendota et al., 2018).

Antioxidant and Acetylcholinesterase Inhibition : The extracts of Leucosidea sericea have shown notable antioxidant activity and acetylcholinesterase inhibition, suggesting potential for therapeutic applications in neurodegenerative diseases. The plant's safety has also been evaluated, indicating it is not mutagenic (Aremu et al., 2011).

Seasonal Variation in Medicinal Properties : Research has shown that seasonal variations significantly affect the medicinal properties of Leucosidea sericea, particularly its anti-acne activity. This suggests the need for careful consideration of harvesting times to maximize therapeutic benefits (Sehlakgwe et al., 2020).

Potential for Commercialization and Pharmacological Potential : The plant's abundant nature and diverse medicinal potential make it a promising candidate for commercialization, pending further research into its pharmacological effects and clinical relevance (Mafole et al., 2017).

Mechanism of Action

Target of Action

Leucoside, also known as Kaempferol 3-sambubioside, is a naturally occurring flavonol bioside

Mode of Action

It’s known that flavonoids, including leucoside, often exert their effects by modulating the activity of various enzymes and signaling pathways . For instance, a study showed that Leucoside exhibited protective effects against hydrogen peroxide-induced neuronal cell death .

Biochemical Pathways

They often exhibit antioxidant, anti-inflammatory, and anti-cancer properties, suggesting their involvement in the regulation of oxidative stress responses, inflammatory signaling pathways, and cell cycle control .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Leucoside has been shown to exhibit protective effects against oxidative stress-induced neuronal cell death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of a compound.

properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAXTTGJEMODPY-CJNLAGEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.